molecular formula C22H23N5O5 B2768776 N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941891-38-9

N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2768776
CAS No.: 941891-38-9
M. Wt: 437.456
InChI Key: DFLHATIKYHDBBA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar compounds demonstrates a keen interest in the synthesis of new heterocyclic compounds incorporating various moieties, with a significant focus on their antimicrobial properties. For example, the work by Bondock et al. (2008) explores the synthesis of new heterocycles incorporating the antipyrine moiety, showing promising antimicrobial activities. This research opens avenues for the development of novel antimicrobial agents using complex heterocyclic chemistry, highlighting the compound's potential as a scaffold for further drug development (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Applications

Another fascinating area of application is in anticancer research. The study by Berest et al. (2011) on novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides sheds light on the synthesis process and the resulting compounds' in vitro anticancer activities. These findings underscore the potential of such compounds in targeting specific cancer cell lines, thus contributing to the development of new anticancer therapies (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-14-4-7-16(8-5-14)25-10-11-26-20(29)21(30)27(24-22(25)26)13-19(28)23-15-6-9-17(31-2)18(12-15)32-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLHATIKYHDBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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